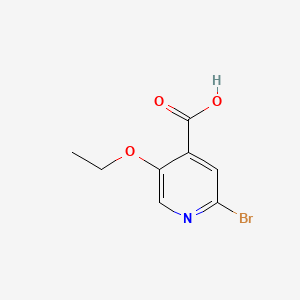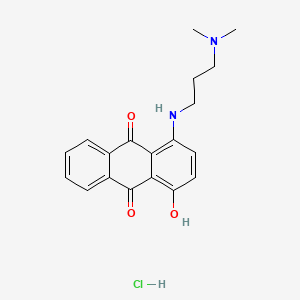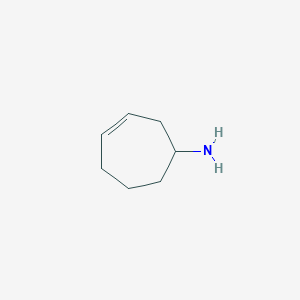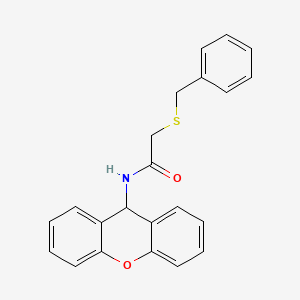![molecular formula C20H22N8O5 B14002915 2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid CAS No. 751-19-9](/img/structure/B14002915.png)
2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is a complex organic compound that plays a significant role in various biochemical processes. This compound is known for its involvement in the synthesis of proteins and its function as a neurotransmitter in the nervous system. It is a derivative of glutamic acid, an amino acid that is crucial for the proper functioning of cells and tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves multiple steps. One common method includes the alkylation of diethyl N-[4-methylamino)benzoyl]glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent. The resulting hydroiodide is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction can yield reduced derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- has numerous applications in scientific research:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is essential for understanding protein synthesis and neurotransmitter functions.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Wirkmechanismus
The mechanism of action of Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- involves its interaction with specific molecular targets and pathways. It binds to receptors in the nervous system, modulating neurotransmitter activity and influencing cellular signaling pathways. This interaction can affect various physiological processes, including cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A similar compound with a better therapeutic index, used in cancer treatment.
L-Glutamine: An amino acid with a similar structure but different functional groups and properties.
Uniqueness
Glutamic acid, n-[p-[[1-(2, 4-diamino-6-pteridinyl)ethyl]amino]benzoyl]-, l- is unique due to its specific structure and the presence of the pteridinyl group, which imparts distinct biochemical properties. Its ability to modulate neurotransmitter activity and its potential therapeutic applications make it a valuable compound in scientific research and medicine.
Eigenschaften
CAS-Nummer |
751-19-9 |
|---|---|
Molekularformel |
C20H22N8O5 |
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
2-[[4-[1-(2,4-diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H22N8O5/c1-9(13-8-23-17-15(25-13)16(21)27-20(22)28-17)24-11-4-2-10(3-5-11)18(31)26-12(19(32)33)6-7-14(29)30/h2-5,8-9,12,24H,6-7H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,21,22,23,27,28) |
InChI-Schlüssel |
STMWFYZHRFYDPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
![3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B14002841.png)
![4-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-2-hydroxybutanenitrile](/img/structure/B14002844.png)
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)





![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)

